molecular formula C7H9ClN2O4 B11963296 2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- CAS No. 80354-45-6

2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]-

Cat. No.: B11963296
CAS No.: 80354-45-6
M. Wt: 220.61 g/mol
InChI Key: VXNHCPPBYBZRRS-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- is a chemical compound with the molecular formula C6H6ClNO5. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinedione ring and a chloroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- typically involves the reaction of 2,5-pyrrolidinedione with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to form DNA cross-links.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- involves the formation of covalent bonds with nucleophilic sites in biological molecules. The chloroethyl group reacts with nucleophiles such as DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

    2,5-Pyrrolidinedione, 1-ethyl-: Similar structure but with an ethyl group instead of a chloroethyl group.

    2,5-Pyrrolidinedione, 1-methyl-: Contains a methyl group instead of a chloroethyl group.

Uniqueness

2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- is unique due to its chloroethyl group, which imparts distinct reactivity and biological activity. This makes it particularly useful in applications where DNA cross-linking is desired, such as in cancer therapy.

Properties

CAS No.

80354-45-6

Molecular Formula

C7H9ClN2O4

Molecular Weight

220.61 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-(2-chloroethyl)carbamate

InChI

InChI=1S/C7H9ClN2O4/c8-3-4-9-7(13)14-10-5(11)1-2-6(10)12/h1-4H2,(H,9,13)

InChI Key

VXNHCPPBYBZRRS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NCCCl

Origin of Product

United States

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